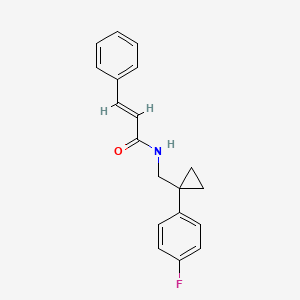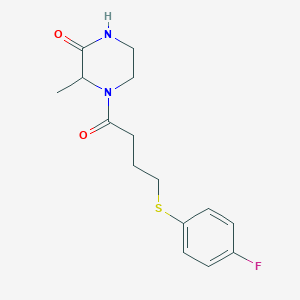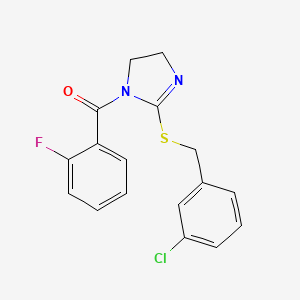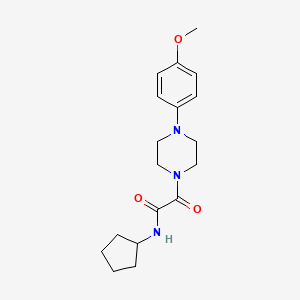
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide consists of a cinnamamide group attached to a cyclopropyl group, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound’s reactivity and properties due to its high electronegativity.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Mechanism of Action
FCCP acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial membrane. This leads to increased proton leakage, which results in increased energy expenditure and metabolic activity. FCCP also stimulates the production of reactive oxygen species (ROS), which can activate signaling pathways involved in cellular metabolism and apoptosis.
Biochemical and Physiological Effects:
FCCP has been shown to have a number of biochemical and physiological effects, including increased oxygen consumption, increased metabolic rate, and increased mitochondrial respiration. FCCP has also been shown to induce apoptosis in cancer cells and to protect against oxidative stress in neurons.
Advantages and Limitations for Lab Experiments
FCCP has several advantages for use in lab experiments, including its ability to induce mitochondrial uncoupling and its ability to stimulate the production of ROS. However, FCCP also has several limitations, including its potential toxicity and its effects on cellular metabolism, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research on FCCP, including its use in the development of novel therapies for metabolic disorders, cancer, and neurodegenerative diseases. Further research is also needed to investigate the specific mechanisms underlying the effects of FCCP on cellular metabolism and to optimize its use in experimental and clinical settings. Additionally, the potential side effects and toxicity of FCCP need to be fully understood before it can be considered for clinical use.
Synthesis Methods
FCCP can be synthesized using a variety of methods, including the reaction of cinnamoyl chloride with cyclopropylmethylamine in the presence of a base, followed by the addition of 4-fluorobenzyl bromide. The resulting product can be purified using column chromatography or recrystallization.
Scientific Research Applications
FCCP has been used extensively in scientific research to investigate the role of mitochondrial uncoupling in various physiological processes, including thermogenesis, metabolic regulation, and apoptosis. FCCP has also been used to study the effects of mitochondrial dysfunction in diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
properties
IUPAC Name |
(E)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c20-17-9-7-16(8-10-17)19(12-13-19)14-21-18(22)11-6-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOVXBBUBZAIEE-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2792105.png)
![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2792108.png)

![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2792116.png)

![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)


![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)